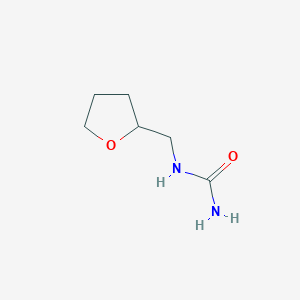
2-Hydroxy-4-pyridylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-pyridylethylamine (2-HPEA) is an organic compound that is found naturally in the human body and is involved in numerous biochemical and physiological processes. It is also commonly used in laboratory experiments as a reagent, due to its unique properties.
Applications De Recherche Scientifique
Biochemical Applications
2-Hydroxy-4-pyridylethylamine has been used in biochemical applications, particularly in the covalent immobilization of oligonucleotides and hybridization processes. Polytyramine films, derived from the electrooxidation of 4-hydroxyphenylethylamine, present reactive amine groups per moiety. These films have shown high hybridization capacity, facilitating the immobilization of oligonucleotides via a phosphoramidate covalent bond, yielding high surface concentrations of bound oligonucleotides. This attribute makes them particularly useful in biochemical assays and diagnostics (Tran et al., 2003; Tran et al., 2003).
Material Chemistry
In material chemistry, this compound and its derivatives have been utilized in the creation of complex structures. For instance, nonanuclear lanthanide clusters with a sandglass-like topology have been developed, displaying both magnetic and optical properties. The Dy(III) member of this family exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence, making these materials of interest in the field of functional materials and nanotechnology (Alexandropoulos et al., 2011).
Medicinal Chemistry
The compound has been a subject of interest in medicinal chemistry as well. For example, derivatives of 4-hydroxy-2-pyridone were evaluated for antitumour activity against 60 human tumour cell lines, with some derivatives exhibiting tumor growth inhibition activity (Cocco et al., 2000). The compound was also involved in the synthesis of multi-dimensional hybrid coordination polymers containing flexible organic ligands, which exhibit magnetic behavior due to the transition metal centers (Paz et al., 2005). Moreover, the compound has been associated with the synthesis of protein-polymer conjugates, demonstrating its utility in biochemical and pharmaceutical applications (White & Bode, 2018).
Chemical Synthesis
In the realm of chemical synthesis, this compound and its analogs have facilitated various synthetic processes. For instance, they have been used in the synthesis of self-complementary betainic guanine model compounds (SchmidtAndreas & KindermannMarkus Karl, 2001). Moreover, these compounds have been key in the development of inhibitors for matrix metalloproteinases, showcasing their importance in the discovery of new therapeutic agents (Yan & Cohen, 2007).
Propriétés
IUPAC Name |
2-amino-1-pyridin-4-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIUAYKSHAYZDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395326 |
Source


|
| Record name | 2-Hydroxy-4-pyridylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92521-18-1 |
Source


|
| Record name | α-(Aminomethyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92521-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-pyridylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)









![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)
